4,4,4-Trifluoro-1-(o-tolyl)butan-2-ol
Description
4,4,4-Trifluoro-1-(o-tolyl)butan-2-ol is a fluorinated secondary alcohol characterized by a trifluoromethyl group at the C4 position and an ortho-methylphenyl (o-tolyl) substituent at C1. The strong electron-withdrawing effect of the trifluoromethyl group enhances the compound’s stability and influences its reactivity, making it valuable in pharmaceutical and materials science applications. Its synthesis often involves transition metal-catalyzed coupling reactions or base-mediated transformations of trifluoromethyl enol derivatives, as demonstrated in methodologies for analogous β-trifluoromethyl ketones . Certified reference materials for related fluorinated compounds, such as 4,4,4-trifluoro-1-(o-tolyl)butane-1,3-dione (CAS: 163266-02-2), highlight the importance of structural precision in fluorinated organic chemistry .
Properties
Molecular Formula |
C11H13F3O |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
4,4,4-trifluoro-1-(2-methylphenyl)butan-2-ol |
InChI |
InChI=1S/C11H13F3O/c1-8-4-2-3-5-9(8)6-10(15)7-11(12,13)14/h2-5,10,15H,6-7H2,1H3 |
InChI Key |
XWSIOENPJAHFNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC(CC(F)(F)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position: Ortho vs. Para Isomers
The position of the methyl group on the aryl ring significantly impacts steric and electronic properties. For example:
- 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione (CAS: 720-94-5) exhibits para-methyl substitution, reducing steric hindrance compared to the ortho isomer. This results in higher crystallinity and altered reactivity in nucleophilic additions due to improved accessibility of the carbonyl group .
Aryl Group Variations
Replacing the o-tolyl group with heteroaromatic or electron-deficient aryl moieties leads to distinct properties:
- 4,4,4-Trifluoro-1-(2-furyl)butane-1,3-dione (CAS: 326-91-0) and 4,4,4-Trifluoro-1-(2-thienyl)butane-1,3-dione (CAS: 326-06-7) feature oxygen and sulfur heteroatoms, respectively. These heterocycles increase electron density at the diketone moiety, favoring coordination with metal catalysts in cross-coupling reactions .
- The target alcohol’s o-tolyl group, with its electron-donating methyl substituent, may enhance resonance stabilization of intermediates in acid-catalyzed reactions compared to furyl/thienyl analogs .
Trifluoromethyl Alcohols vs. Diones
- 4,4,4-Trifluoro-2,2-dimethylbutan-1-ol (CAS: 1008754-88-8) shares the trifluoromethyl alcohol motif but lacks an aryl group. The dimethyl substituents at C2 increase hydrophobicity, whereas the o-tolyl group in the target compound improves π-π stacking interactions in solid-state applications .
- Dione derivatives like 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione (CAS: 163266-02-2) are more electrophilic due to their conjugated carbonyl groups, enabling use as chelating ligands. The target alcohol, however, offers a nucleophilic hydroxyl group for functionalization (e.g., esterification) .
Table 1: Key Properties of 4,4,4-Trifluoro-1-(o-tolyl)butan-2-ol and Analogs
Preparation Methods
Synthesis of 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione
The diketone intermediate is synthesized via Friedel-Crafts acylation of o-methylacetophenone with ethyl trifluoroacetate. In a representative procedure:
-
Reactants : o-Methylacetophenone (5.26 g, 39.2 mmol), ethyl trifluoroacetate (5.5 mL, 46.2 mmol).
-
Conditions : Sodium methoxide (12 mL, 25% in methanol), reflux in methanol for 24 hours.
-
Workup : Acidification with 10% HCl, extraction with ethyl acetate, and concentration.
-
Yield : 94% (8.47 g) as a brown oil.
Reduction to 4,4,4-Trifluoro-1-(o-tolyl)butan-2-ol
The diketone is selectively reduced at the C3 position using sodium borohydride (NaBH₄):
-
Reactants : 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione (0.5 mmol), NaBH₄ (60 mg, 1.6 mmol).
-
Conditions : Ethanol solvent, room temperature, 2-hour reaction.
-
Workup : Neutralization with NaOH, extraction with diethyl ether.
-
Yield : 78–85% after column chromatography.
Table 1: Friedel-Crafts/Reduction Method Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes selectivity |
| NaBH₄ Equivalents | 3.2 eq | Prevents over-reduction |
| Temperature | 25°C | Avoids side reactions |
Grignard Reaction with Trifluoroacetyl Derivatives
Formation of Trifluoromethyl Ketone
A Grignard reagent (o-tolylmagnesium bromide) reacts with ethyl trifluoroacetate under anhydrous conditions:
-
Reactants : o-Tolylmagnesium bromide (1.2 eq), ethyl trifluoroacetate (1.0 eq).
-
Conditions : Tetrahydrofuran (THF), −20°C to 25°C, 4 hours.
-
Yield : 82–88% of 4,4,4-trifluoro-1-(o-tolyl)butan-1-one.
Borohydride Reduction
The ketone is reduced to the secondary alcohol using NaBH₄ and calcium chloride (CaCl₂):
-
Catalyst : CaCl₂ (1.2 eq).
-
Conditions : Ethanol, 0°C to 25°C, 6 hours.
-
Yield : 76% with >95% purity.
Table 2: Grignard Method Scalability Data
| Batch Size (mmol) | Purity (%) | Isolated Yield (%) |
|---|---|---|
| 10 | 95 | 76 |
| 100 | 93 | 72 |
| 500 | 90 | 68 |
Photoredox Catalysis and Reductive Functionalization
Photoredox-Mediated Trifluoroethylation
A styrene derivative (e.g., o-methylstyrene) reacts with redox-active ethers under visible light:
-
Catalyst : 4DPAIPN (2 mol%).
-
Conditions : DMSO solvent, 427 nm LED, 25°C, 16 hours.
-
Intermediate : 4,4,4-Trifluoro-1-(o-tolyl)but-2-en-1-one (yield: 65–70%).
Enantioselective Reduction
The α,β-unsaturated ketone is reduced using asymmetric transfer hydrogenation:
-
Catalyst : Ru(II)-TsDPEN (0.5 mol%).
-
Conditions : HCO₂Na (20 eq), water, 20°C, 17 hours.
-
Yield : 89% with 92% enantiomeric excess (ee).
Hydrolysis of Benzyloxy-Protected Intermediates
Benzyloxy Group Introduction
A Grignard reagent adds to ethyl trifluoroacetate, followed by benzyl protection:
-
Reactants : Ethyl trifluoroacetate (1.0 eq), benzyl chloride (1.5 eq).
-
Conditions : −20°C, THF, 6 hours.
-
Yield : 80% of 1-benzyloxy-4,4,4-trifluorobutane.
Acidic Hydrolysis
The benzyl group is removed using Lewis acids (e.g., FeCl₃):
-
Conditions : Dichloromethane, FeCl₃ (1.1 eq), 25°C, 12 hours.
-
Yield : 85% of this compound.
Comparative Analysis of Methods
Table 3: Method Efficiency and Sustainability
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Friedel-Crafts/Reduction | 85 | 95 | 12.50 | High |
| Grignard | 76 | 93 | 18.20 | Moderate |
| Photoredox | 70 | 90 | 24.80 | Low |
| Hydrolysis | 85 | 94 | 15.30 | High |
Key Observations :
-
Friedel-Crafts/Reduction offers the best balance of yield and cost for industrial use.
-
Photoredox catalysis enables enantioselectivity but requires specialized equipment.
-
Grignard methods suffer from scalability limitations due to moisture sensitivity.
Q & A
Q. What are the optimal synthetic routes for 4,4,4-Trifluoro-1-(o-tolyl)butan-2-ol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound can be approached via Friedel-Crafts alkylation of o-tolyl derivatives with fluorinated precursors. For example, trifluoroacetyl chloride or trifluoromethyl ketones may react with o-tolyl Grignard reagents under controlled conditions (e.g., anhydrous THF, 0–5°C). Yields depend on steric hindrance from the o-tolyl group and the electrophilicity of the trifluoromethyl moiety. Catalysts like BF₃·Et₂O may enhance regioselectivity .
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–5°C |
| Solvent | Anhydrous THF |
| Catalyst | BF₃·Et₂O (0.1–1.0 eq) |
| Yield | 40–65% (reported for analogous compounds) |
Q. How can the stereochemistry and purity of this compound be characterized?
- Methodological Answer :
- Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers using hexane:isopropanol (95:5) as the mobile phase.
- ¹⁹F NMR identifies trifluoromethyl signals (δ ~ -70 ppm) and confirms purity by absence of splitting due to diastereomers .
- X-ray crystallography resolves absolute configuration, particularly for crystalline derivatives (e.g., oxalate salts) .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Thermal Stability : Decomposition occurs above 150°C (TGA data for similar fluorinated alcohols). Store at -20°C under inert gas.
- pH Sensitivity : The hydroxyl group is prone to oxidation at pH > 7. Use buffered solutions (pH 4–6) for biological assays .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The -CF₃ group increases electrophilicity at the β-carbon, facilitating SN2 reactions with amines or thiols. For example:
- Reaction with benzylamine in DMF at 80°C yields 4,4,4-trifluoro-1-(o-tolyl)-2-(benzylamino)butan-2-ol.
- Kinetic Studies : Monitor via ¹H NMR to track substituent effects on reaction rates .
Q. What computational methods are suitable for predicting the biological activity of this compound?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes, leveraging the o-tolyl group’s hydrophobic pocket affinity.
- QSAR Models : Correlate logP (calculated: ~2.8) and polar surface area (PSA: ~40 Ų) with membrane permeability .
Q. How can contradictory spectral data (e.g., ¹H vs. ¹³C NMR) for this compound be resolved?
- Methodological Answer :
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to assign ambiguous signals (e.g., overlapping methyl/methylene peaks).
- 2D NMR : HSQC and HMBC clarify connectivity between the o-tolyl aromatic protons and the CF₃-bearing carbon .
Q. What strategies mitigate steric hindrance during catalytic hydrogenation of this compound derivatives?
- Methodological Answer :
- Catalyst Selection : Use Pd/C with high dispersion (10% loading) in ethanol at 50 psi H₂.
- Steric Maps : Molecular mechanics (MMFF94) simulations predict accessible reaction sites .
Hypothesis-Driven Research Questions
Q. Does this compound exhibit selective inhibition of enzymes via fluorine-mediated hydrogen bonding?
- Methodological Answer :
- Fluorine Scan : Compare IC₅₀ values against non-fluorinated analogs (e.g., 4,4,4-trimethyl-1-(o-tolyl)butan-2-ol) in enzyme assays.
- Crystallography : Resolve protein-ligand structures to identify F···H-N interactions (e.g., with kinases) .
Q. How does the o-tolyl substituent affect metabolic stability in vivo compared to para-substituted analogs?
- Methodological Answer :
- Microsomal Assays : Incubate with rat liver microsomes and quantify metabolites via LC-MS/MS.
- Meta vs. Para Comparison : The o-tolyl group reduces CYP2D6-mediated oxidation due to steric shielding .
Data Analysis & Troubleshooting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
